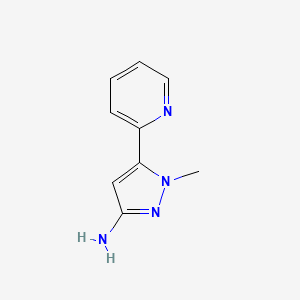![molecular formula C16H14BrN3OS B8611116 N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine](/img/structure/B8611116.png)
N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine is a complex organic compound that features a benzo[d]thiazole ring, a cyclobutyl group, and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine typically involves multiple steps:
Formation of 3-bromopyridin-2-yl ether: This step involves the reaction of 3-bromopyridine with a suitable alcohol under basic conditions to form the ether linkage.
Benzo[d]thiazole formation: The final step involves the formation of the benzo[d]thiazole ring, which can be achieved through a condensation reaction involving a thioamide and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting various diseases.
Materials Science: Use in the development of new materials with unique electronic or optical properties.
Biological Research: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-(3-((3-chloropyridin-2-yl)oxy)cyclobutyl)benzo[d]thiazol-2-amine
- N-(3-((3-fluoropyridin-2-yl)oxy)cyclobutyl)benzo[d]thiazol-2-amine
Uniqueness
N-(3-(3-bromopyridin-2-yloxy)cyclobutyl)benzo[d]thiazol-2-amine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not
Properties
Molecular Formula |
C16H14BrN3OS |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
N-[3-(3-bromopyridin-2-yl)oxycyclobutyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C16H14BrN3OS/c17-12-4-3-7-18-15(12)21-11-8-10(9-11)19-16-20-13-5-1-2-6-14(13)22-16/h1-7,10-11H,8-9H2,(H,19,20) |
InChI Key |
JZBOGRSSLBVDNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OC2=C(C=CC=N2)Br)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzoyl)amino]propanoate](/img/structure/B8611079.png)
![3,5-Difluoro-4'-propyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8611083.png)




![9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carbaldehyde](/img/structure/B8611124.png)


